molecular formula C11H13ClF2N2 B12080190 2-Chloro-5-((3,3-difluoropiperidin-1-yl)methyl)pyridine

2-Chloro-5-((3,3-difluoropiperidin-1-yl)methyl)pyridine

Cat. No.: B12080190
M. Wt: 246.68 g/mol
InChI Key: GYYAKVMKRSAPCI-UHFFFAOYSA-N
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Description

2-Chloro-5-((3,3-difluoropiperidin-1-yl)methyl)pyridine is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a chloro group at the 2-position and a difluoropiperidinylmethyl group at the 5-position of the pyridine ring. Pyridine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

The synthesis of 2-Chloro-5-((3,3-difluoropiperidin-1-yl)methyl)pyridine involves several steps. One common method includes the reaction of 2-chloro-5-bromopyridine with 3,3-difluoropiperidine in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting product is then purified using techniques such as column chromatography.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

2-Chloro-5-((3,3-difluoropiperidin-1-yl)methyl)pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group at the 2-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides. Common reagents for these reactions include sodium hydride (NaH) and potassium tert-butoxide (KOtBu).

    Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to introduce additional functional groups.

    Reduction Reactions: Reduction of the pyridine ring can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can modify the electronic properties of the pyridine ring.

Scientific Research Applications

2-Chloro-5-((3,3-difluoropiperidin-1-yl)methyl)pyridine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules

    Biology: The compound is studied for its potential biological activities. Pyridine derivatives are known to exhibit antimicrobial, antiviral, and anticancer properties, and this compound is no exception.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate. It may be used in the development of new drugs targeting specific diseases.

    Industry: In the agrochemical industry, it can be used as an intermediate for the synthesis of pesticides and herbicides. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 2-Chloro-5-((3,3-difluoropiperidin-1-yl)methyl)pyridine involves its interaction with specific molecular targets. The chloro and difluoropiperidinylmethyl groups can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial research, the compound may inhibit bacterial enzymes, while in cancer research, it may interfere with cell signaling pathways.

Comparison with Similar Compounds

2-Chloro-5-((3,3-difluoropiperidin-1-yl)methyl)pyridine can be compared with other pyridine derivatives such as:

    2-Chloro-5-methylpyridine: This compound has a methyl group instead of a difluoropiperidinylmethyl group. It is used as a pesticide intermediate and has different reactivity and applications.

    2-Chloro-5-(trifluoromethyl)pyridine: This derivative has a trifluoromethyl group, which imparts different electronic properties. It is used in the synthesis of agrochemicals and pharmaceuticals.

    2,3-Dichloro-5-(trifluoromethyl)pyridine: This compound has an additional chloro group, making it more reactive in certain substitution reactions. It is used as an intermediate in the production of crop protection products.

Properties

Molecular Formula

C11H13ClF2N2

Molecular Weight

246.68 g/mol

IUPAC Name

2-chloro-5-[(3,3-difluoropiperidin-1-yl)methyl]pyridine

InChI

InChI=1S/C11H13ClF2N2/c12-10-3-2-9(6-15-10)7-16-5-1-4-11(13,14)8-16/h2-3,6H,1,4-5,7-8H2

InChI Key

GYYAKVMKRSAPCI-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)CC2=CN=C(C=C2)Cl)(F)F

Origin of Product

United States

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